Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]-
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Overview
Description
Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]-: is a chemical compound with a complex structure that includes a bromine atom, a methoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]- typically involves the reaction of 5-bromo-4-(4-methoxyphenyl)-2-thiazolylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the thiazole ring, resulting in different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated or hydrogenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in biological and medicinal research. It is investigated for its antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]- involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the biosynthesis of bacterial cell walls, leading to cell death. In anticancer research, it interferes with cellular signaling pathways, inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-bromo-
- Acetamide, N-(4-bromophenyl)-
- Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-
Uniqueness: Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]- stands out due to the presence of the thiazole ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
100953-58-0 |
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Molecular Formula |
C12H11BrN2O2S |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
N-[5-bromo-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-7(16)14-12-15-10(11(13)18-12)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,14,15,16) |
InChI Key |
ILKIPHUNBBXYOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)Br)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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